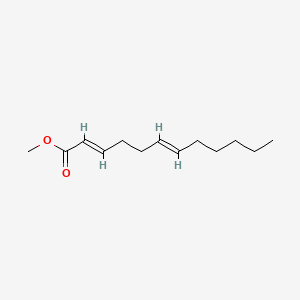
Methyl dodeca-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl dodeca-2,6-dienoate, also known as Methyl (2E,6Z)-dodeca-2,6-dienoate, is a fatty acid ester . It is a chemical compound with the molecular formula C13H22O2 .
Molecular Structure Analysis
The molecular structure of Methyl dodeca-2,6-dienoate contains a total of 36 bonds. There are 14 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 1 ester (aliphatic) . The InChI representation of its structure isInChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7-,12-11+ .
Applications De Recherche Scientifique
Metabolic Studies
Methyl dodeca-2,6-dienoate and related compounds have been studied for their metabolic roles. Sprecher (2006) conducted a study on the total synthesis and metabolism of methyl esters, including methyl dodeca-2,6-dienoate, in rats. The research indicated that these compounds do not serve as biosynthetic precursors for linoleate and are not directly incorporated into liver lipids (Sprecher, 2006).
Chemical Synthesis
Methyl dodeca-2,6-dienoate has been utilized in various chemical synthesis processes. Fink, Gaier, and Gerlacho (1982) demonstrated its application in the synthesis of (+)-(R)-Lasiodiplodin, a compound with specific properties identical to natural products (Fink, Gaier, & Gerlacho, 1982).
Medicinal Plant Research
This compound is also found in medicinal plants. Attioua, Weniger, and Chabert (2007) isolated constituents from Croton lobatus, which included methyl dodeca-2,6-dienoate. The study focused on the plant's traditional use in western Africa for treating malaria, among other conditions (Attioua, Weniger, & Chabert, 2007).
Drug Delivery Research
Research by Thomas and Hawthorne (2001) explored the synthesis of dodeca(carboranyl)-substituted closomers, including forms related to methyl dodeca-2,6-dienoate, for potential use as drug-delivery platforms in boron neutron capture therapy (BNCT) (Thomas & Hawthorne, 2001).
Natural Product Isolation
Studies have also focused on isolating natural products containing methyl dodeca-2,6-dienoate. Lopes-Lutz, Mudge, Ippolito, Brown, and Schieber (2011) used high-speed countercurrent chromatography to isolate alkylamides from Echinacea angustifolia, which included compounds related to methyl dodeca-2,6-dienoate (Lopes-Lutz, Mudge, Ippolito, Brown, & Schieber, 2011).
Mécanisme D'action
Target of Action
Methyl dodeca-2,6-dienoate is a complex organic compound with a molecular formula of C13H22O2
Mode of Action
As a fatty acid ester , it may interact with various enzymes and proteins within the cell, leading to changes in cellular metabolism and signaling.
Biochemical Pathways
As a fatty acid ester , it may be involved in lipid metabolism and other related biochemical pathways.
Result of Action
As a fatty acid ester , it may influence cellular metabolism and signaling, potentially leading to changes in cell function and behavior.
Propriétés
IUPAC Name |
methyl (2E,6E)-dodeca-2,6-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7+,12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSZVOVZPVKXIJ-NJHWEWLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

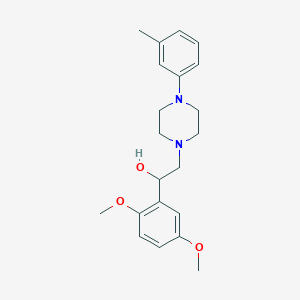
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)
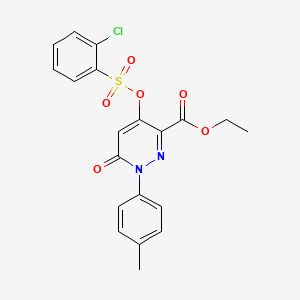
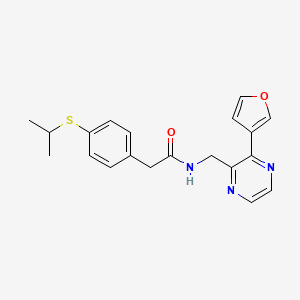
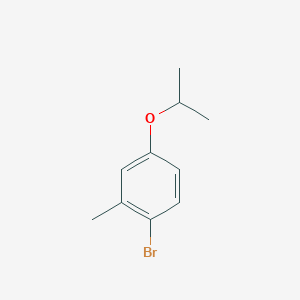
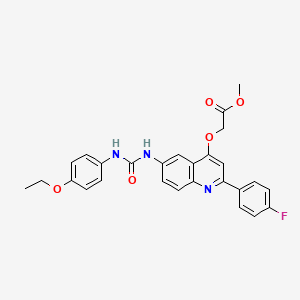
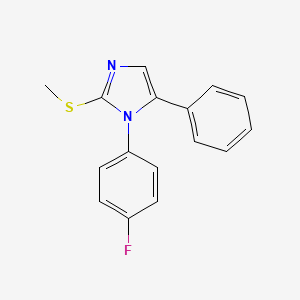
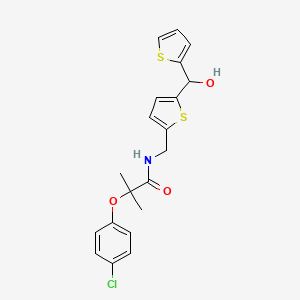

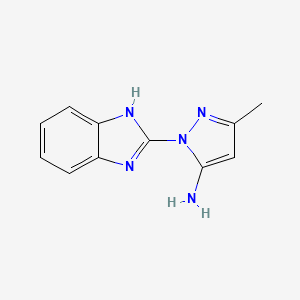

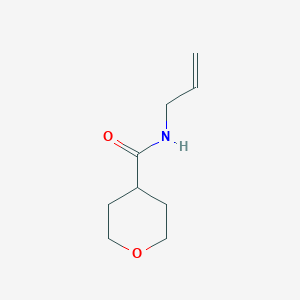
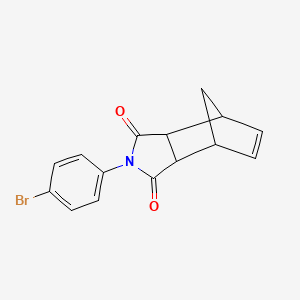
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-(3-methylphenyl)carbamate](/img/structure/B2465008.png)